molecular formula C12H14N2O3S B1389517 Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1207046-18-1

Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B1389517
CAS RN: 1207046-18-1
M. Wt: 266.32 g/mol
InChI Key: BUBYCEFFRQCWFR-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are part of the vitamin B (thiamine) structure and are used to obtain free carbene particles and complexed with transition metals . Thiazoles have potent biological applications and show similar chemical and physical properties to pyridine and pyrimidine .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .


Molecular Structure Analysis

Resonating structures of thiazole are considered with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole compounds have been synthesized and evaluated for their cytotoxicity activity on human tumor cell lines. For example, certain thiazole derivatives have demonstrated potent effects on prostate cancer .

Seizure Management

Some thiazole derivatives have shown activity against seizures in pharmacological evaluations. They have been compared with standard drugs like phenobarbital in terms of efficacy .

Pharmacological Evaluation

Thiazoles have also been part of studies for the synthesis of novel compounds with potential pharmacological benefits. These studies involve evaluating the synthesized compounds for various therapeutic effects .

Mechanism of Action

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have shown notable pharmacological actions .

Future Directions

Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds . They are present in several drugs used in the cure of cancer . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

properties

IUPAC Name

methyl 2-imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-16-6-5-14-9-4-3-8(11(15)17-2)7-10(9)18-12(14)13/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBYCEFFRQCWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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